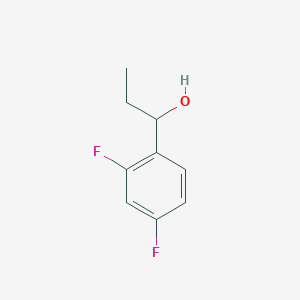

1-(2,4-Difluorophenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

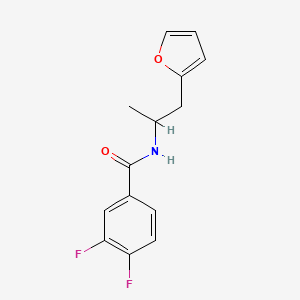

Molecular Structure Analysis

The molecular structure of 1-(2,4-Difluorophenyl)propan-1-ol consists of a propan-1-ol group attached to a 2,4-difluorophenyl group . The presence of the difluorophenyl group suggests that this compound may have interesting electronic properties due to the electronegativity of the fluorine atoms .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 172.17 . The InChI code for this compound is 1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 .Scientific Research Applications

Synthesis of Antifungal Agents

1-(2,4-Difluorophenyl)propan-1-ol and its derivatives have been extensively researched in the synthesis of antifungal agents. For instance, a series of compounds analogous to fluconazole, a well-known antifungal medication, were synthesized using this compound. These compounds showed promising antifungal activities, suggesting their potential in developing new antifungal drugs (Heravi & Motamedi, 2004), (Tang et al., 2013).

Crystal Characterization in Drug Development

The compound has also been used in the crystal characterization of drugs. For example, different crystalline modifications of fluconazole, which contains the this compound structure, were studied. Understanding these crystalline forms is crucial in the development and storage of pharmaceuticals (Caira, Alkhamis, & Obaidat, 2004).

Kinetic Resolution in Chemical Synthesis

This compound derivatives were used in the kinetic resolution of various esters, showcasing its significance in stereocontrolled chemical synthesis. This process is vital for obtaining enantiomerically pure compounds, which are often needed in pharmaceuticals (Shimizu, Sugiyama, & Fujisawa, 1996).

Photoinduced Reactivity Studies

This compound has also been studied in the context of photoinduced reactivity. Understanding how such compounds react under light can open up new pathways in polymerization and material science (Rosspeintner et al., 2009).

Role in Beta-Adrenoceptor Blocking Agents

Additionally, this compound derivatives have been synthesized for their potential use in cardioselective beta-adrenoceptor blocking agents. This research contributes to the development of cardiovascular medications (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(2,4-Difluorophenyl)propan-1-ol is fungal CYP51 . CYP51, also known as 14α demethylase , plays a vital role in the formation of ergosterol , a compound that is crucial for the integrity of cell membranes .

Mode of Action

This compound acts as an azole metalloenzyme inhibitor . It binds to and inhibits CYP51, thereby preventing the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, making the compound active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .

Biochemical Pathways

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity and function . This disruption affects the cell’s ability to control the influx and efflux of ions, leading to cell death .

Result of Action

The result of the action of this compound is the disruption of the fungal cell membrane . This disruption leads to the loss of essential cellular functions, ultimately resulting in the death of the fungal cell .

properties

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKITUOKIDLEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2391454.png)

![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)

![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)